2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride
Overview
Description
2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is an organic compound characterized by the presence of an amino group, a hydroxyethyl group, and an acetamide group. It has a molecular formula of C4H12N2O2 and a molecular weight of 118.13 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminoethanol with chloroacetic acid under acidic conditions. The reaction typically takes place in a solvent such as methanol or ethanol, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled conditions to ensure the purity and yield of the product. The reaction mixture is then purified through techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of this compound can yield compounds such as 2-amino-N-(2-hydroxyethyl)acetamide oxide.
Reduction: Reduction reactions can produce 2-amino-N-(2-hydroxyethyl)ethanol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride has several scientific research applications. It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions. In biology, it is utilized in the study of biochemical pathways and as a building block for more complex molecules
Mechanism of Action
2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is similar to other compounds such as ethylenediamine and diethanolamine. it is unique in its combination of functional groups and its specific applications. Ethylenediamine, for example, lacks the acetamide group, while diethanolamine does not have the amino group in the same position.
Comparison with Similar Compounds
Ethylenediamine
Diethanolamine
Triethanolamine
Aminoethanol
This comprehensive overview provides a detailed understanding of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c5-3-4(8)6-1-2-7;/h7H,1-3,5H2,(H,6,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCBVFDGXODMMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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